molecular formula C13H9N3O2 B1580979 5-Nitro-3-phenyl-1H-indazole CAS No. 293758-67-5

5-Nitro-3-phenyl-1H-indazole

Cat. No. B1580979
M. Wt: 239.23 g/mol
InChI Key: XTLYDYMVKAGVIN-UHFFFAOYSA-N
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Description

5-Nitro-3-phenyl-1H-indazole is a chemical compound with the molecular formula C13H9N3O2 . It is a derivative of indazole, a heterocyclic aromatic organic compound . This compound is used in various fields due to its wide range of biological activities .


Synthesis Analysis

The synthesis of 1H-indazole, the core structure of 5-Nitro-3-phenyl-1H-indazole, has been explored through various methods. One practical synthesis involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . Another approach involves the use of transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .


Molecular Structure Analysis

The molecular structure of 5-Nitro-3-phenyl-1H-indazole consists of a phenyl group attached to the 3rd position of the indazole ring. The indazole ring itself is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring .


Physical And Chemical Properties Analysis

5-Nitro-3-phenyl-1H-indazole has a molecular weight of 239.230 Da . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the retrieved sources.

Scientific Research Applications

1. Synthesis of Heterocyclic Compounds

  • Application : Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain an indazole structural motif .
  • Method : The synthesis strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
  • Results : This method has been used to produce a wide variety of 1H-indazoles in good to excellent yields .

2. Protein Kinase Inhibitors for Cancer Treatment

  • Application : Indazole derivatives have been used for the synthesis of kinase inhibitors. Many researchers have demonstrated the use of indazole derivatives as specific kinase inhibitors, including tyrosine kinase and serine/threonine kinases .
  • Results : A number of anticancer drugs with an indazole core are commercially available, e.g. axitinib, linifanib, niraparib, and pazopanib. Indazole derivatives are applied for the targeted treatment of lung, breast, colon, and prostate cancers .

3. Treatment of Respiratory Diseases

  • Application : Indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .
  • Results : This application has led to the development of new treatments for respiratory diseases .

4. Antiproliferative Activities

  • Application : N-phenyl-1H-indazole-1-carboxamides were prepared and evaluated for their in vitro antiproliferative activities against tumor cell lines derived from nine clinically isolated cancer types .
  • Results : The compounds showed promising antiproliferative activities .

5. Synthesis of Heterocyclic Compounds

  • Application : The work summarizes latest strategies for the synthesis of 1H- and 2H-indazoles published during the last five years .
  • Method : The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
  • Results : This review article gives a brief outline of optimized synthetic schemes with relevant examples .

6. Biological Activities of Indazole Derivatives

  • Application : Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . They display versatile biological activities and have gained considerable attention in the field of medicinal chemistry .
  • Results : Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities .

properties

IUPAC Name

5-nitro-3-phenyl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2/c17-16(18)10-6-7-12-11(8-10)13(15-14-12)9-4-2-1-3-5-9/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLYDYMVKAGVIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC3=C2C=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40347042
Record name 5-Nitro-3-phenyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-3-phenyl-1H-indazole

CAS RN

293758-67-5
Record name 5-Nitro-3-phenyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-chloro-5-nitrobenzophenone (15 g, 57 mmol) in ethanol (300 mL) was added hydrazine monohydrate (50 mL, 1 mol). The resultant solution was stirred overnight (16 hrs.) at ambient temperature, then poured into water (2 L) and stirred for an additional 2 hours. The precipitate that formed was collected by filtration, washed with water (2×100 mL) and air dried to give 5-Nitro-3-phenyl-1H-indazole 11a (13.1 g, 80%) as a yellow solid: 1H NMR (DMSO-d6) δ 7.48 (tt, 1H, J=1.3, 7.4 Hz), 7.58 (dd, 2H, J=7.1, 7.4 Hz), 7.78 (d, 1H, J=9.2 Hz), 8.01 (dd, 2H, J=1.3, 7.1 Hz), 8.25 (dd, 1H, J=2.1, 9.2 Hz), 8.91 (d, 1H, J=2.1 Hz), 13.88 (s, 1H). Anal. (C13H9N3O2) C, H, N.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2 L
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
M Naas, M Benchidmi, EM Essassi, M Saadi… - IUCrData, 2016 - iucrdata.iucr.org
The title compound, C14H11N3O2, crystallizes with two molecules in the asymmetric unit. The indazole ring system and the nitro group are nearly coplanar, with the largest deviations …
Number of citations: 4 iucrdata.iucr.org
M Naas, S El Kazzouli, EM Essassi… - The Journal of …, 2014 - ACS Publications
A novel direct C7-arylation of indazoles with iodoaryls is described using Pd(OAc) 2 as catalyst, 1,10-phenanthroline as ligand, and K 2 CO 3 as base in refluxing DMA. Direct C7-…
Number of citations: 41 pubs.acs.org
SP Kim, MY Kang, JH Kim, SH Nam… - Journal of agricultural …, 2011 - ACS Publications
We investigated antitumor effects of the following four extracts of freeze-dried Hericium erinaceus mushrooms in Balb/c mice intracutaneously transplanted on the backs with CT-26 …
Number of citations: 123 pubs.acs.org
TA Olasehinde, EC Odjadjare, LV Mabinya… - Electronic Journal of …, 2019 - Elsevier
Background Microalgae are aquatic chlorophyll-containing organisms comprising unicellular microscopic forms, and their biomasses are potential sources of bioactive compounds, …
Number of citations: 48 www.sciencedirect.com
LN Khanal - 2023 - elibrary.tucl.edu.np
Medicinal plants contain numerous secondary metabolites with significant biological activities. Due to diverse geographical and climatic conditions, several indigenous plants that …
Number of citations: 0 elibrary.tucl.edu.np
SK Tanneru - 2014 - search.proquest.com
Production of renewable fuels is of growing interest due to the ongoing concerns associated with combustion of fossil fuel contributing to global warming. Biomass-derived bio-oil is a …
Number of citations: 2 search.proquest.com

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